molecular formula C10H19BrO4 B14426000 Methyl 4-bromo-5,5-dimethoxy-3,3-dimethylpentanoate CAS No. 79749-58-9

Methyl 4-bromo-5,5-dimethoxy-3,3-dimethylpentanoate

Cat. No.: B14426000
CAS No.: 79749-58-9
M. Wt: 283.16 g/mol
InChI Key: BNUNJFSBLUSULW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5,5-dimethoxy-3,3-dimethylpentanoate is an organic compound with a complex structure It is characterized by the presence of bromine, methoxy groups, and a dimethylpentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5,5-dimethoxy-3,3-dimethylpentanoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by esterification and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5,5-dimethoxy-3,3-dimethylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

Methyl 4-bromo-5,5-dimethoxy-3,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5,5-dimethoxy-3,3-dimethylpentanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethoxyamphetamine: A psychedelic drug with a similar bromine and methoxy substitution pattern.

    Methyl 4-bromo-3,5-dimethoxybenzoate: Another compound with similar functional groups but different structural arrangement.

    3-Bromo-2,5-dimethoxy-4-methylamphetamine: A compound with similar substituents but different core structure.

Uniqueness

Methyl 4-bromo-5,5-dimethoxy-3,3-dimethylpentanoate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

79749-58-9

Molecular Formula

C10H19BrO4

Molecular Weight

283.16 g/mol

IUPAC Name

methyl 4-bromo-5,5-dimethoxy-3,3-dimethylpentanoate

InChI

InChI=1S/C10H19BrO4/c1-10(2,6-7(12)13-3)8(11)9(14-4)15-5/h8-9H,6H2,1-5H3

InChI Key

BNUNJFSBLUSULW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)C(C(OC)OC)Br

Origin of Product

United States

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